molecular formula C15H18O3 B1253094 Asteriscunolide D

Asteriscunolide D

Cat. No. B1253094
M. Wt: 246.3 g/mol
InChI Key: CAHQQYHQUHYOGU-LZIZUESTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asteriscunolide D is a natural product found in Asteriscus sericeus, Asteriscus daltonii, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Stereochemistry

    • The first synthesis of asteriscunolide D, a biologically active humulene natural product, was achieved without the use of protecting groups. This synthesis involved a diastereoselective thionium ion initiated cyclization and a stereospecific thioether activation-elimination protocol for selective E-olefin formation (Trost et al., 2012).
    • A method for the asymmetric synthesis of seven humulanolides, including asteriscunolide D, was developed. This method features a one-step ring-opening/ring-closing metathesis cascade reaction (Han, Li, & Li, 2014).
    • The stereochemistry of asteriscunolides, including asteriscunolide D, was re-examined and corrected using X-ray diffraction methods, leading to a new understanding of their configurations (Feliciano et al., 1985).
  • Chemical Analysis and Derivatives

    • Chemical analysis of Algerian plant Pulicaria undulata led to the isolation of new humulene sesquiterpenoids, including enantiomers of asteriscunolides A-D. These compounds demonstrated in vitro anti-inflammatory activity (Boumaraf et al., 2017).
    • Humulene derivatives from Asteriscus graveolens, including asteriscunolides A-D, were studied for their structural and configurational properties (Dahmy et al., 1985).
  • Biological Activity and Applications

    • Humulene derivatives isolated from Asteriscus hierochunticus, including asteriscunolides A and C, exhibited antileishmanial activities and potential as tubulin inhibitors in silico (Metwaly et al., 2021).
    • Extracts from Asteriscus graveolens, containing sesquiterpene lactone asteriscunolide isomers, showed potential in enhancing the effects of chemotherapy drugs in lymphoma cell models (Tayeh & Ofir, 2018).

properties

Product Name

Asteriscunolide D

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(4E,7E)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione

InChI

InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7+,10-5+

InChI Key

CAHQQYHQUHYOGU-LZIZUESTSA-N

Isomeric SMILES

C/C/1=C\CCC2=CC(C(/C=C/C1=O)(C)C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O

synonyms

asteriscunolide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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